Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate
Overview
Description
Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique hexahydropyrano[3,2-b]pyrrole structure, which is a fused bicyclic system The presence of a benzyloxycarbonyl group and a tert-butyl ester further adds to its structural complexity
Preparation Methods
The synthesis of Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using organocatalytic approaches, which have gained attention due to their efficiency and green chemistry benefits.
Introduction of the Hexahydropyrano Group: This step involves the formation of the hexahydropyrano ring, which can be achieved through cyclization reactions.
Addition of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using standard carbamate formation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of biologically active molecules, potentially leading to new drug candidates.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, which can be selectively removed under specific conditions to reveal the active site of the molecule .
Comparison with Similar Compounds
Similar compounds to Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate include other pyrrole derivatives and bicyclic compounds. Some examples are:
- Racemic-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid .
- Pyrrole-2-carboxylate derivatives : These compounds share the pyrrole core but differ in their substituents and overall structure.
Properties
IUPAC Name |
tert-butyl (3R,3aR,7aR)-3-(phenylmethoxycarbonylamino)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-12-15(17-16(22)10-7-11-25-17)21-18(23)26-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3,(H,21,23)/t15-,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUXCDMHVQBTCJ-BRWVUGGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCCO2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1CCCO2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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